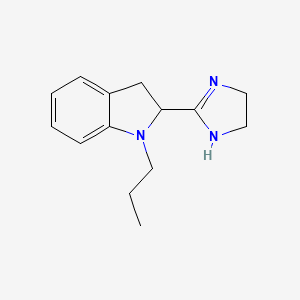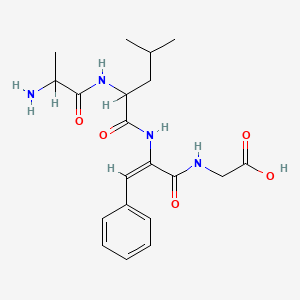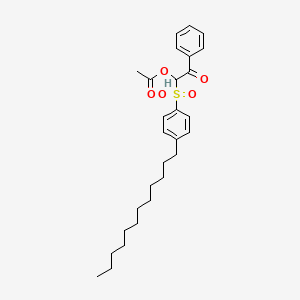
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dodecylbenzene sulfonyl group, an oxo group, and a phenylethyl acetate moiety. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate typically involves the reaction of dodecylbenzene sulfonyl chloride with phenylethyl acetate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include acetone, dichloromethane, or other organic solvents.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The oxo group can participate in redox reactions, while the phenylethyl acetate moiety can interact with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol: This compound shares the dodecylbenzene sulfonyl group but has a different functional group attached.
Dodecylbenzenesulfonyl azide: This compound contains the dodecylbenzene sulfonyl group but with an azide functional group.
Uniqueness
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Properties
CAS No. |
105491-03-0 |
|---|---|
Molecular Formula |
C28H38O5S |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
[1-(4-dodecylphenyl)sulfonyl-2-oxo-2-phenylethyl] acetate |
InChI |
InChI=1S/C28H38O5S/c1-3-4-5-6-7-8-9-10-11-13-16-24-19-21-26(22-20-24)34(31,32)28(33-23(2)29)27(30)25-17-14-12-15-18-25/h12,14-15,17-22,28H,3-11,13,16H2,1-2H3 |
InChI Key |
GGCLCOBIWOPXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)C(C(=O)C2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


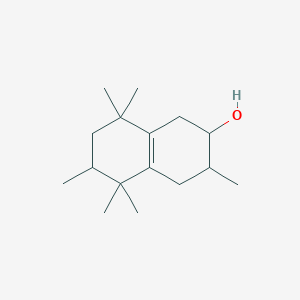
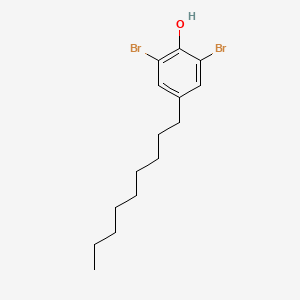
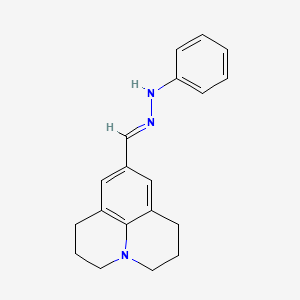
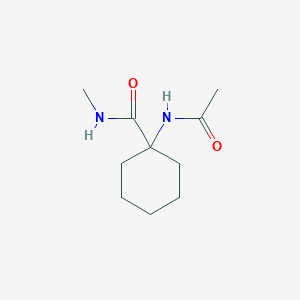

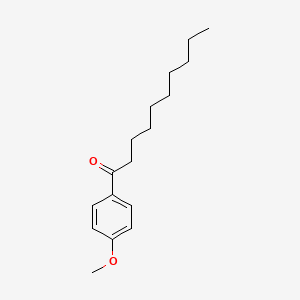

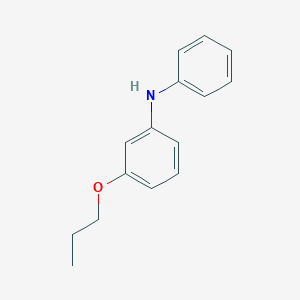

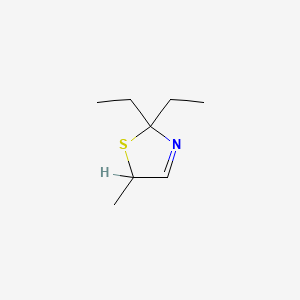

propanedioate](/img/structure/B14337880.png)
